UBP710
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ubp710: Chemical Structure, Properties, and Initial Characterization
UBP710 is a synthetic organic compound identified as a modulator of NMDA receptor activity. Chemically, this compound is known as 9-cyclopropylphenanthrene-3-carboxylic acid. echinobase.org
The molecular formula of this compound is C₁₈H₁₄O₂. biosschina.combiorbyt.com Its chemical structure features a phenanthrene (B1679779) ring system substituted with a cyclopropyl (B3062369) group and a carboxylic acid group. biorbyt.comechinobase.org
Initial characterization studies, such as those involving two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant NMDA receptors, were instrumental in defining this compound's activity. echinobase.orgnih.gov These studies demonstrated that this compound modulates NMDA receptor responses in a manner consistent with allosteric modulation, as its effects were not competitive with the orthosteric agonists L-glutamate or glycine (B1666218), nor were they voltage-dependent like channel blockers. echinobase.org
Mechanism of Action and Subunit Selectivity of Ubp710
UBP710 functions as an allosteric modulator of NMDA receptors, meaning it binds to a site distinct from the primary agonist binding sites for glutamate (B1630785) and glycine (B1666218). researchgate.netechinobase.orgnih.gov This binding event induces a conformational change in the receptor that alters its sensitivity to agonist binding and/or its gating properties. mdpi.comnih.gov
Research has shown that this compound exhibits selectivity towards specific NMDA receptor subtypes, which are defined by their GluN2 subunit composition. medchemexpress.comnih.govrsc.orgacs.orgacs.orgqmul.ac.uk Specifically, this compound has been found to potentiate responses at NMDA receptors containing GluN2A and GluN2B subunits. medchemexpress.comechinobase.orgnih.govnih.govrsc.orgacs.orgacs.orgqmul.ac.uk Interestingly, at higher concentrations, this compound can inhibit responses at receptors containing GluN2C or GluN2D subunits. nih.govresearchgate.netresearchgate.net This mixed profile of potentiation and inhibition depending on the GluN2 subunit highlights this compound's differential interaction with distinct receptor subtypes.
Detailed research findings, including electrophysiological studies, have provided data on the subunit selectivity of this compound. The following table summarizes the reported effects of this compound on different recombinant NMDA receptor subtypes:
| NMDA Receptor Subtype (composed of GluN1 and) | Effect of this compound | Reference |
| GluN2A | Potentiation | medchemexpress.comechinobase.orgnih.govnih.govrsc.orgqmul.ac.uk |
| GluN2B | Potentiation | medchemexpress.comechinobase.orgnih.govnih.govrsc.orgqmul.ac.uk |
| GluN2C | Inhibition (at higher concentrations) | nih.govresearchgate.netresearchgate.net |
| GluN2D | Inhibition (at higher concentrations) | nih.govresearchgate.netresearchgate.net |
Studies involving chimeric receptors, combining elements from different GluN2 subunits, suggest that the S2 region of the agonist-binding domain plays a role in the potentiating activity of this compound. nih.govnih.gov However, the precise binding site and the detailed molecular mechanisms underlying this compound's differential modulation of GluN2A/B versus GluN2C/D containing receptors are subjects of ongoing investigation.
Research Findings and Applications of Ubp710
UBP710, as a subtype-selective allosteric modulator, serves as a valuable pharmacological tool in neuroscience research. Its ability to selectively potentiate GluN2A and GluN2B containing NMDA receptors allows researchers to probe the specific physiological roles of these receptor subtypes in various neuronal circuits and processes. medchemexpress.comechinobase.orgnih.govnih.govrsc.orgacs.orgacs.orgqmul.ac.uk
Studies utilizing this compound contribute to a better understanding of the functional consequences of modulating specific NMDA receptor subtypes. This knowledge is crucial for elucidating the involvement of different receptor compositions in synaptic plasticity, neuronal development, and the pathophysiology of neurological disorders. nih.goviastate.edu
The discovery and characterization of compounds like this compound highlight the potential of targeting allosteric sites for developing novel therapeutic strategies for CNS disorders where NMDA receptor dysfunction is implicated. nih.govresearchgate.net While this compound itself is primarily a research tool, the insights gained from studying its interaction with NMDA receptors can inform the design and development of future subtype-selective therapeutics with potentially improved efficacy and reduced side effects. elifesciences.orgacs.org
Conclusion
UBP710 is a well-characterized allosteric modulator of NMDA receptors, distinguished by its selective potentiation of GluN2A and GluN2B containing subtypes and inhibitory effects on GluN2C and GluN2D containing receptors at higher concentrations. medchemexpress.comechinobase.orgnih.govnih.govrsc.orgacs.orgacs.orgqmul.ac.ukresearchgate.net Its identification and study have contributed to the understanding of allosteric modulation as a mechanism to selectively target NMDA receptor subtypes. researchgate.netechinobase.orgnih.govnih.gov As a pharmacological probe, this compound remains a useful tool for dissecting the diverse functions of NMDA receptors in the CNS and for advancing the discovery of subtype-selective ligands with potential therapeutic applications. nih.goviastate.eduresearchgate.net Continued research utilizing such selective modulators is essential for unraveling the complexities of glutamatergic neurotransmission and its role in health and disease.
Methodological Frameworks in Ubp710 Research
Recombinant Receptor Expression Systems for Functional Characterization
To understand how UBP710 interacts with specific NMDA receptor subtypes, researchers utilize recombinant expression systems. These systems involve introducing the genetic material encoding the desired receptor subunits into host cells, allowing for the functional expression of these receptors on the cell surface. This approach enables the study of this compound's effects on defined receptor compositions in isolation from other endogenous receptors.
Xenopus Laevis Oocytes Electrophysiology (Two-Electrode Voltage-Clamp)
Xenopus laevis oocytes are a widely used expression system for studying ion channels and receptors, including NMDA receptors. creative-bioarray.comnih.govnmi-tt.de Microinjection of messenger RNA (mRNA) encoding specific NMDA receptor subunits (e.g., GluN1 together with different GluN2 subunits like GluN2A, GluN2B, GluN2C, or GluN2D) into Xenopus oocytes leads to the functional expression of recombinant NMDA receptors. creative-bioarray.comnih.govcore.ac.uk
The two-electrode voltage-clamp technique is a powerful electrophysiological method applied to Xenopus oocytes to measure the ionic currents flowing through these expressed channels in response to ligand application and voltage changes. creative-bioarray.comnih.govcore.ac.uk This technique involves inserting two microelectrodes into the oocyte: one to measure the membrane potential and the other to inject current to maintain the membrane potential at a desired level (voltage-clamp). nih.gov By applying agonists like glutamate (B1630785) and glycine (B1666218), and co-applying this compound, researchers can record changes in current amplitude and kinetics, thereby characterizing this compound's modulatory effects (potentiation or inhibition) on different NMDA receptor subunit combinations. nih.govresearchgate.net
Studies using Xenopus oocytes have shown that this compound acts as a positive allosteric modulator (PAM) on NMDA receptors containing GluN2A and GluN2B subunits. nih.govrsc.org In contrast, it has been observed to inhibit receptors containing GluN2C or GluN2D subunits, or cause only a weak potentiation at higher concentrations. nih.govrsc.org This demonstrates a degree of subtype selectivity for this compound. nih.gov Specifically, this compound has displayed greater activity in potentiating GluN2B-containing receptors compared to those with GluN2A. nih.gov
Mammalian Cell Lines (e.g., HEK293 cells) for Patch Clamp Recording (Whole-Cell, Single-Channel)
Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are another common system for expressing recombinant receptors and conducting electrophysiological studies. nih.govleica-microsystems.comsigmaaldrich.comsophion.co.jp HEK293 cells can be transiently or stably transfected with plasmids containing the genes for NMDA receptor subunits. nih.govsigmaaldrich.comsophion.co.jp
The patch clamp technique, including whole-cell and single-channel configurations, allows for high-resolution recording of ion channel activity in mammalian cells. leica-microsystems.com Whole-cell patch clamp involves establishing a tight seal between a glass pipette electrode and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the entire cell. leica-microsystems.combsys.ch This allows measurement of the total current flowing through all active channels in the cell membrane. leica-microsystems.com Single-channel patch clamp, on the other hand, isolates a small patch of membrane containing one or a few channels, enabling the study of individual channel opening and closing events. leica-microsystems.com
Patch clamp recordings in HEK293 cells expressing specific NMDA receptor subtypes have been used to confirm the potency and selectivity of compounds like this compound. researchgate.net These studies can provide detailed information about the compound's effects on current amplitude, desensitization, and other kinetic properties of the receptor. For example, patch clamp assays in HEK cells have been used to study the inhibitory effects of related compounds on GluN2A-containing receptors. researchgate.net While specific detailed patch clamp data for this compound in HEK293 cells were not extensively detailed in the provided snippets, this methodology is standard for characterizing the effects of NMDA receptor modulators expressed in this system. researchgate.netnih.govleica-microsystems.comsigmaaldrich.comsophion.co.jpbsys.ch
Table 1 summarizes the reported modulatory effects of this compound on different recombinant NMDA receptor subtypes based on electrophysiological studies.
| NMDA Receptor Subtype (GluN1/GluN2) | This compound Effect (Potentiation/Inhibition) | Notes |
| GluN1/GluN2A | Potentiation | Less potent than on GluN2B. nih.gov |
| GluN1/GluN2B | Potentiation | Greater activity than on GluN2A. nih.gov |
| GluN1/GluN2C | Inhibition/Weak Potentiation | Usually causes weak potentiation at 100 μM in some cells; otherwise inhibits. nih.gov |
| GluN1/GluN2D | Inhibition/Weak Potentiation | Usually causes weak potentiation at 100 μM in some cells; otherwise inhibits. nih.gov |
Cellular Assays for Signaling Pathway Analysis
Beyond directly measuring ion flux, cellular assays are employed to investigate the downstream signaling consequences of this compound's modulation of NMDA receptors. NMDA receptor activation leads to calcium influx, which in turn can trigger various intracellular signaling cascades.
Calcium imaging assays are a type of cellular assay used to monitor changes in intracellular calcium concentration, a key event following NMDA receptor activation. nih.gov By using fluorescent indicators that bind to calcium, researchers can optically measure calcium transients in cells treated with this compound and agonists. nih.gov This allows for the assessment of whether this compound enhances or reduces the calcium influx mediated by different NMDA receptor subtypes, providing insight into its functional impact on this critical signaling event. nih.gov
Reporter assays are another class of cellular assays that can be used to study signaling pathways. discoverx.comelifesciences.org These assays typically involve a reporter gene (e.g., luciferase or fluorescent protein) whose expression is controlled by a transcriptional element responsive to a specific signaling pathway. discoverx.com While not specifically detailed for this compound in the provided information, NMDA receptor activity can influence various downstream pathways, and reporter assays could potentially be designed to monitor these effects, such as those related to transcription factors activated by calcium signaling. discoverx.comelifesciences.org
Label-free receptor assays, which measure integrated cellular responses without the need for specific labels, can also provide insights into receptor signaling and the phenotypic effects of ligands. nih.gov These methods can detect changes in cell morphology, adhesion, or metabolic activity that occur as a result of receptor activation and downstream signaling. nih.gov
Biochemical Approaches for Receptor-Ligand Interaction Studies
Biochemical methods are essential for understanding the direct interaction between this compound and its target, the NMDA receptor. These approaches can provide information about binding affinity, stoichiometry, and conformational changes induced by ligand binding.
One biochemical technique applied in the context of NMDA receptor modulation by compounds including this compound is reductive dimethyl labeling followed by mass spectrometry. rsc.org This method allows researchers to probe the solvent accessibility and reactivity of lysine (B10760008) residues within the receptor protein. rsc.org Changes in the reactivity of specific lysine residues upon ligand binding can indicate conformational changes in the receptor structure. rsc.org By comparing the labeling patterns of NMDA receptors in the presence and absence of this compound, researchers can gain insights into how this compound binds to the receptor and the resulting structural rearrangements. rsc.org This technique has been used to study the interaction of this compound, along with other ligands like Ro25-6981 and gavestinel, with purified GluN1/GluN2B receptors. rsc.org
General receptor binding assays, often utilizing radiolabeled ligands, are also fundamental biochemical tools for studying receptor-ligand interactions. umich.edu These assays can determine the binding affinity (Kd) and the number of binding sites (Bmax) for a ligand on a receptor. While not explicitly detailed for this compound in the provided snippets, such assays could be used to characterize the binding of this compound to different NMDA receptor subtypes or to investigate whether this compound competes with other known ligands for binding sites. umich.edu
Advanced Imaging Techniques for Localizing this compound Effects in Neuronal Preparations
Advanced imaging techniques can provide spatial information about the localization of receptors and the effects of compounds like this compound in complex biological systems, such as neuronal cultures or tissue slices. Techniques such as immunofluorescence microscopy or super-resolution microscopy can be used to visualize the distribution of specific NMDA receptor subunits in neurons.
While the provided search results discuss brain imaging in a broader context of NMDA receptor function and neurological conditions rsc.org, and mention general imaging for cellular responses nih.govnih.gov, there is no specific information detailing the use of advanced imaging techniques specifically for localizing this compound effects within neuronal preparations. Such studies could potentially involve imaging changes in intracellular calcium dynamics or the activity of downstream signaling molecules in response to this compound in different neuronal compartments (e.g., synapses versus extrasynaptic regions) or specific neuronal populations.
Computational Modeling and Molecular Dynamics Simulations for Binding Site Prediction
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, play an increasingly important role in understanding the interaction of ligands with their receptors at an atomic level. rug.nlnih.govfrontiersin.orgnih.govrug.nl These methods can complement experimental data by providing insights into binding poses, interaction energies, and the dynamic behavior of the receptor-ligand complex. frontiersin.orgnih.gov
Computational and experimental screening efforts have been instrumental in identifying compounds with desired activity profiles, including modulators of NMDA receptors like this compound. researchgate.net Molecular dynamics simulations can be used to simulate the movement and interactions of atoms and molecules over time. rug.nlnih.govnih.govrug.nl Applied to receptor-ligand systems, MD simulations can help predict potential binding sites, analyze the stability of the ligand-receptor complex, and explore the conformational changes that occur upon ligand binding. frontiersin.org
While specific detailed computational modeling or MD simulation studies focusing solely on predicting this compound's precise binding site were not explicitly provided in the search results, these techniques are routinely used in the field of receptor pharmacology to understand the molecular basis of ligand-receptor interactions and to guide the design of novel compounds. frontiersin.org The identification of structural determinants influencing the activity of related NMDA receptor modulators researchgate.net highlights the utility of computational approaches in understanding the relationship between chemical structure and biological function.
Future Research Trajectories and Academic Implications of Ubp710
Unexplored Subunit Combinations and Triheteromeric Receptor Modulation by UBP710
NMDA receptors are known to assemble as heterotetramers, most commonly composed of two GluN1 subunits and two GluN2 subunits (GluN1/2 receptors). nih.govnih.govucl.ac.uknih.gov However, a significant proportion of native NMDA receptors in the adult central nervous system are triheteromers containing GluN1 and two different GluN2 subunits, such as GluN1/2A/2B, GluN1/2A/2C, and GluN1/2B/2D subtypes. nih.gov Additionally, GluN3 subunits can assemble with GluN1 and GluN2 subunits to form GluN1/2/3 receptors or with GluN1 alone to form GluN1/3 receptors. nih.govnih.govresearchgate.net While the subunit stoichiometry of triheteromeric GluN3-containing NMDA receptors remains unresolved, their existence and distinct properties have been reported. nih.govresearchgate.net
This compound's demonstrated selectivity for certain diheteromeric GluN2 subunit combinations (potentiating GluN1/2A and GluN1/2B, inhibiting GluN1/2C and GluN1/2D) nih.govnih.govnih.gov highlights the potential for exploring its effects on the diverse array of unexplored subunit combinations, particularly triheteromeric receptors. Research could focus on determining how this compound interacts with and modulates the function of triheteromeric assemblies containing different combinations of GluN2 subunits (e.g., GluN1/2A/2C, GluN1/2B/2D) and those incorporating GluN3 subunits (e.g., GluN1/2A/3A). Investigating this compound's impact on the unique functional properties of these complex receptors, such as calcium permeability and magnesium block sensitivity, could provide crucial insights into their physiological roles and potential therapeutic targeting. researchgate.net
Delineation of Downstream Signaling Cascades Initiated by this compound-Mediated Receptor Activation
NMDA receptor-mediated calcium influx is a critical trigger for numerous downstream signaling events in postsynaptic neurons, playing a central role in synaptic plasticity and neuronal function under both normal and pathophysiological conditions. nih.gov The specific GluN2 subunits within the NMDA receptor influence these downstream signaling pathways. For instance, calcium-sensing proteins like RAS-GRF1 and RAS-GRF2 selectively bind to the GluN2B C-terminal domain (CTD), initiating ERK- and CREB-mediated signaling pathways in response to NMDA receptor-mediated calcium influx. nih.gov
Given this compound's ability to selectively potentiate GluN2A- and GluN2B-containing receptors, future research can focus on delineating the specific downstream signaling cascades activated by this compound-mediated potentiation of these subtypes. This could involve investigating the activation of various kinases, phosphatases, and other signaling molecules known to be coupled to GluN2A and GluN2B subunits. Understanding these specific pathways could shed light on how this compound's selective modulation translates into functional changes at the cellular level and its potential impact on processes like synaptic plasticity, gene expression, and neuronal survival.
Development of Next-Generation Subtype-Selective NMDA Receptor Modulators Based on this compound Scaffold
This compound is part of a series of carboxylated naphthalene (B1677914) and phenanthrene (B1679779) derivatives that have demonstrated novel allosteric modulation of NMDA receptors. nih.govnih.gov The identification of these compounds has provided a new scaffold for the development of subtype-selective NMDA receptor modulators. nih.govnih.gov The distinct patterns of selectivity observed within this chemical series, including this compound's mixed potentiating and inhibitory actions depending on the GluN2 subunit, offer a basis for further structural modifications to enhance selectivity and potency for specific NMDA receptor subtypes. nih.govnih.gov
Future research trajectories include the synthesis and characterization of novel derivatives based on the this compound scaffold. This involves exploring structure-activity relationships to identify chemical modifications that can fine-tune the compound's interaction with different GluN2 subunits and potentially target specific triheteromeric receptor combinations. The goal is to develop next-generation modulators with improved subtype selectivity, efficacy, and potentially reduced off-target effects, which could serve as more precise pharmacological tools and potential therapeutic leads for neurological and psychiatric disorders linked to NMDA receptor dysfunction. nih.govnih.govref.ac.ukresearchgate.net
Expanding the Utility of this compound as a Tool for Dissecting Complex Neural Networks
Understanding the structure and function of neural circuits is fundamental to comprehending how the brain operates. nih.govharvard.edu NMDA receptors, with their diverse subunit composition and widespread distribution, play critical roles in various neural circuits and processes, including synaptic plasticity, learning, and memory. nih.govnih.govnih.govucl.ac.ukresearchgate.net The availability of subtype-selective NMDA receptor modulators is crucial for dissecting the specific contributions of different receptor subtypes to the function of these complex networks. nih.govref.ac.uk
This compound, with its ability to selectively modulate GluN2A- and GluN2B-containing receptors and inhibit GluN2C- and GluN2D-containing receptors at higher concentrations, serves as a valuable pharmacological tool. nih.govnih.gov Future research can expand the utility of this compound in experimental settings to probe the roles of specific NMDA receptor subtypes in defined neural circuits. This could involve using this compound in in vitro and in vivo studies employing techniques such as electrophysiology, calcium imaging, and behavioral assays to investigate its effects on synaptic transmission, neuronal excitability, and circuit-level activity. By selectively manipulating the activity of specific NMDA receptor subtypes within neural networks using this compound, researchers can gain a deeper understanding of their functional significance and their involvement in physiological and pathological processes.
Theoretical Contributions to Understanding Allosteric Modulation of Ion Channels
Allosteric modulators bind to a site on a receptor distinct from the orthosteric site, inducing conformational changes that affect the receptor's function. rsc.orgresearchgate.net this compound acts as an allosteric modulator of NMDA receptors, displaying a novel mechanism of action that is independent of the glutamate (B1630785) or glycine (B1666218) binding sites and the ion channel pore. nih.govnih.gov The observation that this compound's potentiating actions can become inhibitory at receptors with modifications in the GluN2A S2 domain suggests that this domain, or a closely associated region, may be involved in transducing the allosteric effect. nih.gov
Q & A
Q. What is the molecular mechanism of UBP710 in modulating enzyme activity, and how should researchers design initial experiments to validate this mechanism?
this compound exhibits concentration-dependent biphasic effects on enzyme activity, as demonstrated by its activation at lower concentrations and inhibition at higher concentrations . To validate this mechanism:
- Experimental Design : Use a range of this compound concentrations (e.g., 1 nM to 100 μM) to capture both activation and inhibition phases.
- Controls : Include positive/negative controls (e.g., known enzyme inhibitors/activators) and replicate experiments across multiple batches.
- Data Collection : Measure enzyme kinetics (e.g., Vmax, Km) and use statistical tools (ANOVA) to assess significance .
Q. How can researchers synthesize and characterize this compound with reproducibility in mind?
Follow standardized protocols for synthesis and characterization:
- Synthesis : Document reaction conditions (temperature, solvent purity, catalyst ratios) and purify compounds using chromatography.
- Characterization : Use NMR, mass spectrometry, and HPLC to confirm chemical identity and purity (>95%). Report all spectral data and retention times .
- Storage : Specify storage conditions (e.g., -20°C under nitrogen) to prevent degradation .
Q. What are the critical parameters to consider when designing dose-response studies for this compound?
- Concentration Range : Span subthreshold to supra-maximal doses to identify EC50/IC50 values.
- Temporal Effects : Measure activity at multiple time points to account for delayed responses.
- Buffer Compatibility : Test this compound stability in assay buffers (e.g., pH, ionic strength) to avoid artifactual results .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s biphasic effects across different experimental models?
Contradictions may arise from model-specific factors (e.g., enzyme isoforms, cellular context). Methodological steps:
- Comparative Analysis : Replicate experiments in parallel using identical conditions (e.g., cell lines, assay protocols).
- Principal Contradiction Analysis : Identify the dominant factor (e.g., concentration, binding affinity) influencing outcomes and prioritize its investigation .
- Meta-Analysis : Aggregate data from multiple studies to discern overarching trends .
Q. What strategies can optimize this compound’s therapeutic window given its concentration-dependent toxicity?
- In Silico Modeling : Predict safe dosage ranges using pharmacokinetic/pharmacodynamic (PK/PD) models.
- In Vivo Validation : Conduct iterative dose-escalation studies in animal models, monitoring biomarkers of efficacy (e.g., enzyme inhibition) and toxicity (e.g., organ histopathology) .
- Therapeutic Index Calculation : Compare ED50 (effective dose) and TD50 (toxic dose) to refine dosing .
Q. How can researchers ensure reproducibility of this compound’s effects in multi-center studies?
- Standardized Protocols : Share detailed methods (e.g., SOPs for compound preparation, assay conditions) across collaborating labs.
- Blinded Analysis : Use third-party labs to validate critical findings.
- Data Harmonization : Employ centralized databases with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s non-linear dose-response curves?
- Non-Linear Regression : Fit data to sigmoidal or biphasic models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.
- Error Propagation : Report confidence intervals for EC50/IC50 values and use bootstrapping for small sample sizes .
Q. How should researchers address variability in this compound’s activity across biological replicates?
- Source Identification : Test for batch-to-batch variability in this compound synthesis or differences in cell passage numbers.
- Normalization : Express activity relative to internal controls (e.g., housekeeping genes in qPCR).
- Power Analysis : Predefine sample sizes using tools like G*Power to ensure adequate statistical power .
Ethical and Reporting Standards
Q. What ethical considerations apply to preclinical studies involving this compound?
Q. How can researchers align this compound studies with FAIR data principles?
- Metadata Richness : Annotate datasets with experimental conditions, instrument settings, and raw data files.
- Repository Use : Deposit data in public repositories (e.g., ChEMBL, Zenodo) with unique identifiers (DOIs).
- Interoperability : Use standardized formats (e.g., SMILES for chemical structures) to enhance cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
